Cas no 3258-07-9 (1-(a-D-ribofuranosyl)uracil)
1-(a-D-ribofuranosyl)uracil Chemical and Physical Properties
Names and Identifiers
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- 1-(a-D-ribofuranosyl)uracil
- 1-(ALPHA-D-RIBOFURANOSYL)URACIL
- 1-(α-D-ribofuranosyl)uracil
- AC1LU69J
- AK122694
- BB_NC-2234
- SureCN9060684
- alpha-D-Ribofuranoside, 2,4(1H,3H)-pyrimidinedione-1
- alpha-D-Uridine
- alpha-Uridine
- SCHEMBL9060684
- MFCD17430297
- AKOS016012107
- DS-6723
- 1-[(2S,3R,4S,5R)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
- C74661
- A851420
- AC-32345
- 3258-07-9
- DTXSID70364101
- 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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- MDL: MFCD17430297
- Inchi: 1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1
- InChI Key: DRTQHJPVMGBUCF-JBBNEOJLSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@H]1N1C=CC(NC1=O)=O)O)O
Computed Properties
- Exact Mass: 244.06953611g/mol
- Monoisotopic Mass: 244.06953611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 119Ų
Experimental Properties
- Density: 1.674±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (13 g/l) (25 º C),
1-(a-D-ribofuranosyl)uracil Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD246872)
1-(a-D-ribofuranosyl)uracil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002879-100mg |
1-(a-D-ribofuranosyl)uracil |
3258-07-9 | 95% | 100mg |
$188.87 | 2023-09-02 | |
| Alichem | A159002879-250mg |
1-(a-D-ribofuranosyl)uracil |
3258-07-9 | 95% | 250mg |
$295.02 | 2023-09-02 | |
| Alichem | A159002879-1g |
1-(a-D-ribofuranosyl)uracil |
3258-07-9 | 95% | 1g |
$783.30 | 2023-09-02 | |
| TRC | A211555-500mg |
1-(a-D-Ribofuranosyl)uracil |
3258-07-9 | 500mg |
$ 265.00 | 2022-06-08 | ||
| TRC | A211555-1000mg |
1-(a-D-Ribofuranosyl)uracil |
3258-07-9 | 1g |
$ 440.00 | 2022-06-08 | ||
| Chemenu | CM164754-1g |
1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
3258-07-9 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB539015-250 mg |
1-(a-D-Ribofuranosyl)uracil; . |
3258-07-9 | 250mg |
€272.60 | 2023-06-14 | ||
| abcr | AB539015-1 g |
1-(a-D-Ribofuranosyl)uracil; . |
3258-07-9 | 1g |
€639.10 | 2023-06-14 | ||
| eNovation Chemicals LLC | Y0996606-1g |
1-(a-D-ribofuranosyl)uracil |
3258-07-9 | 95% | 1g |
$880 | 2022-10-22 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV981-50mg |
1-(a-D-ribofuranosyl)uracil |
3258-07-9 | 95+% | 50mg |
934.0CNY | 2021-07-12 |
1-(a-D-ribofuranosyl)uracil Suppliers
1-(a-D-ribofuranosyl)uracil Related Literature
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1. The mechanism of complex formation reactions of diethylenetriaminepalladium(II) with nucleosides: a case of anation, aquation, and manipulationErnst L. J. Breet,Rudi van Eldik J. Chem. Soc. Chem. Commun. 1987 408
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Kazutake Shimada Anal. Commun. 1998 35 33
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3. Synthetic analogues of polynucleotides. Part III. The synthesis and polymerisation of 2′,3′-O-isopropylidene-5′-O-(3-vinylacryloyl)uridineA. S. Jones,M. K. A. Khan,R. T. Walker J. Chem. Soc. C 1968 1454
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Guangcheng Ni,Yuqi Du,Fan Tang,Jiang Liu,Hang Zhao,Qianming Chen RSC Adv. 2019 9 14302
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5. Cytidine nucleotides. Part I. Isolation from lactobacillus arabinosusJ. Baddiley,A. P. Mathias J. Chem. Soc. 1954 2723
Additional information on 1-(a-D-ribofuranosyl)uracil
1-(α-D-ribofuranosyl)uracil (CAS No. 3258-07-9): An Overview of Its Structure, Properties, and Applications in Chemical Biology and Medicine
1-(α-D-ribofuranosyl)uracil, also known as uridine, is a crucial nucleoside that plays a significant role in various biological processes. With the chemical formula C9H12N2O6, uridine is composed of a uracil base linked to a ribose sugar. This compound is essential in the synthesis of RNA and has been extensively studied for its therapeutic potential in various medical applications.
The structure of 1-(α-D-ribofuranosyl)uracil is characterized by its unique combination of a pyrimidine base (uracil) and a pentose sugar (ribose). The uracil base is a key component of RNA, where it pairs with adenine to form the base pairs necessary for the stability and function of RNA molecules. The ribose sugar, on the other hand, provides the structural framework for the nucleoside, allowing it to integrate into the RNA polymer.
In recent years, significant advancements have been made in understanding the biological functions and therapeutic applications of 1-(α-D-ribofuranosyl)uracil. One of the most notable areas of research has been its role in nucleic acid metabolism. Uridine is a precursor for the synthesis of uridine triphosphate (UTP), which is essential for RNA synthesis and various cellular processes such as glycosylation and lipid metabolism.
Beyond its fundamental role in RNA synthesis, 1-(α-D-ribofuranosyl)uracil has shown promise in several therapeutic applications. For instance, studies have demonstrated its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Uridine has been found to enhance neuroplasticity and improve cognitive function by promoting the synthesis of phosphatidylcholine, a key component of cell membranes.
In addition to its neurological benefits, 1-(α-D-ribofuranosyl)uracil has also been explored for its anti-inflammatory properties. Research has shown that uridine can modulate immune responses by influencing cytokine production and reducing inflammation. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetics of 1-(α-D-ribofuranosyl)uracil have also been extensively studied. Upon administration, uridine is rapidly absorbed by the gastrointestinal tract and distributed throughout the body. It is metabolized primarily in the liver, where it can be converted into UTP and other nucleotides. The half-life of uridine in plasma is relatively short, typically ranging from 10 to 30 minutes, which necessitates careful dosing regimens to maintain therapeutic levels.
Clinical trials have further validated the therapeutic potential of 1-(α-D-ribofuranosyl)uracil. For example, a phase II clinical trial evaluating the efficacy of uridine in improving cognitive function in patients with mild cognitive impairment showed promising results. The study found that patients who received uridine supplementation exhibited significant improvements in memory and attention compared to those receiving a placebo.
In conclusion, 1-(α-D-ribofuranosyl)uracil (CAS No. 3258-07-9) is a versatile compound with a wide range of biological functions and therapeutic applications. Its role in RNA synthesis, neuroplasticity, and anti-inflammatory responses makes it an important molecule in chemical biology and medicine. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in both academic research and clinical practice.
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